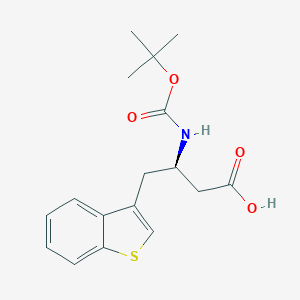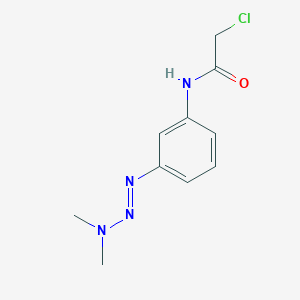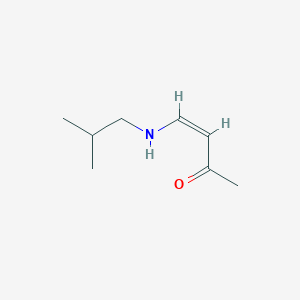
(Z)-4-(2-methylpropylamino)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2-methylpropylamino)but-3-en-2-one, commonly known as MPAA, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that has been studied for its potential applications in medicinal chemistry.
Mechanism Of Action
The mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its anticancer and anti-inflammatory effects by modulating multiple signaling pathways. MPAA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MPAA has also been found to activate the p38 MAPK signaling pathway, which plays a role in the regulation of cell growth and apoptosis.
Biochemical and physiological effects:
MPAA has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be metabolized by the liver and excreted in the urine. MPAA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MPAA has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
MPAA has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields with high purity. It exhibits low toxicity and has been shown to be metabolized by the liver and excreted in the urine. However, MPAA has some limitations for lab experiments. It is a yellow crystalline solid that is insoluble in water, which can make it difficult to dissolve in some solvents. MPAA also has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
Future Directions
MPAA has several potential future directions for research. It has been studied as a potential lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPAA and to identify its molecular targets. MPAA has also been studied as a potential imaging agent for the detection of cancer cells. Future research could focus on the development of MPAA-based imaging agents for the diagnosis and monitoring of cancer.
Synthesis Methods
The synthesis of MPAA involves the condensation of 4-acetyl-2-methylphenol with isobutylamine in the presence of a base such as sodium hydroxide. The resulting product is then subjected to cyclization with acetic anhydride and a catalyst such as sulfuric acid to yield MPAA. This method has been optimized to produce high yields of MPAA with high purity.
Scientific Research Applications
MPAA has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPAA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MPAA has been studied as a potential lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases.
properties
CAS RN |
187606-26-4 |
|---|---|
Product Name |
(Z)-4-(2-methylpropylamino)but-3-en-2-one |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(Z)-4-(2-methylpropylamino)but-3-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-9-5-4-8(3)10/h4-5,7,9H,6H2,1-3H3/b5-4- |
InChI Key |
BXGRIMJZUXKNHA-PLNGDYQASA-N |
Isomeric SMILES |
CC(C)CN/C=C\C(=O)C |
SMILES |
CC(C)CNC=CC(=O)C |
Canonical SMILES |
CC(C)CNC=CC(=O)C |
synonyms |
3-Buten-2-one, 4-[(2-methylpropyl)amino]-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




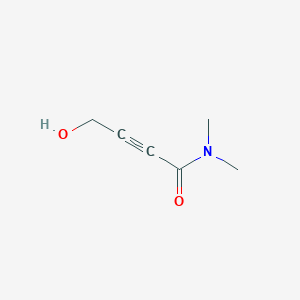
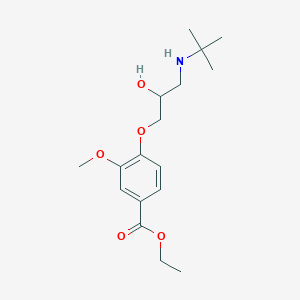
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
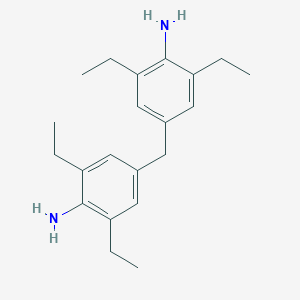

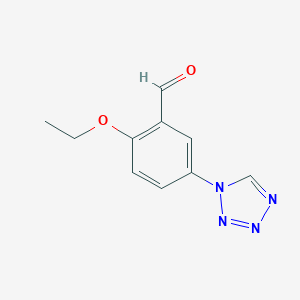
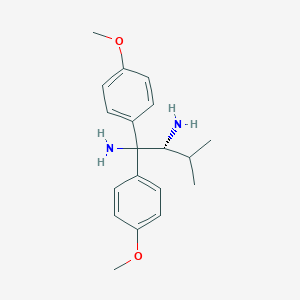

![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
